

AMBROX DL: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: AMBROX DL

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Introduction

AMBROX® DL, also known by synonyms such as Cetalex® and the broader chemical name dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, is a synthetic bicyclic ether with a prominent role in the fragrance industry. It is highly valued for its characteristic ambergris-like, woody, and musky aroma, which imparts warmth, richness, and longevity to a wide range of scented products.[1][2] As a synthetic alternative to the naturally occurring and rare ambergris, AMBROX® DL offers a consistent and ethically sourced material for perfumery.[1] This technical guide provides an in-depth overview of the physical and chemical properties of AMBROX® DL, detailed experimental protocols for their determination, and a visualization of its synthesis and structure-odor relationship.

Physical and Chemical Properties

The physicochemical properties of AMBROX® DL are crucial for its application in fragrance formulations, determining its stability, solubility, and olfactory performance. A summary of these properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Chemical Name	dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan	[3][4]
CAS Number	3738-00-9	[1][3]
Molecular Formula	C ₁₆ H ₂₈ O	[5]
Molecular Weight	236.39 g/mol	[3][6]
Appearance	White to pale yellow solid/crystals	[5][7]
Odor Profile	Amber, woody, musky, with sweet and dry undertones	[5][8][9]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	75-76 °C	[1]
Boiling Point	273.9 ± 8.0 °C (Predicted)	
Flash Point	>100 °C	[3][6]
Density	0.939 ± 0.06 g/cm ³ (Predicted)	
Vapor Pressure	0.29 Pa at 20°C	[6]
Solubility	Insoluble in water; soluble in oils and alcohol.	[10][11]
LogP (n-octanol/water)	5.95 (Measured)	[6]

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible determination of the physicochemical properties of chemical substances. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point of AMBROX® DL can be determined using several methods, including the capillary method, hot-stage microscopy, or Differential Scanning Calorimetry (DSC). The capillary method is described here.

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus with a heating block and a means of controlled heating.
- Thermometer calibrated to a known standard.
- Glass capillary tubes, sealed at one end.

Procedure:

- Ensure the AMBROX® DL sample is dry and in a fine powder form.
- Pack the capillary tube with the sample to a height of 2-4 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rapid rate until the temperature is about 10°C below the expected melting point.
- Then, reduce the heating rate to approximately 1-2°C per minute.
- Record the temperature at which the first signs of melting are observed (the substance begins to liquefy) and the temperature at which the substance is completely molten. This range is the melting point.

Determination of Solubility in Oils (General Method)

Given that AMBROX® DL is soluble in oils, a quantitative determination in a specific oil (e.g., mineral oil, isopropyl myristate) can be performed.

Principle: A known amount of the solute (AMBROX® DL) is added to a known amount of the solvent (oil) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

Apparatus:

- Thermostatically controlled shaker bath or magnetic stirrer with a hot plate.
- Analytical balance.
- Vials with screw caps.
- Centrifuge.
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

Procedure:

- Prepare a series of vials with a known volume or weight of the chosen oil.
- Add increasing, known amounts of AMBROX® DL to each vial.
- Seal the vials and place them in the shaker bath at a constant temperature (e.g., 25°C).
- Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required.
- After equilibration, allow the vials to stand for a period to let any undissolved solid settle. If necessary, centrifuge the vials to separate the solid and liquid phases.
- Carefully extract a sample of the supernatant (the oil solution).
- Dilute the sample with a suitable solvent and analyze the concentration of AMBROX® DL using a calibrated GC-FID method.

- The solubility is the concentration of AMBROX® DL in the saturated solution.

Determination of n-Octanol/Water Partition Coefficient (LogP) (Adapted from OECD Guideline 107/117)

The partition coefficient is a measure of the lipophilicity of a substance. For a highly lipophilic compound like AMBROX® DL, the HPLC method (OECD 117) is often preferred.

Principle (HPLC Method): The retention time of the test substance on a reversed-phase HPLC column is measured and compared to the retention times of a series of standard substances with known LogP values. A calibration curve of $\log(\text{retention time})$ versus LogP is used to determine the LogP of the test substance.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Reversed-phase column (e.g., C18).
- Data acquisition and processing system.

Procedure:

- Prepare a mobile phase of methanol/water or acetonitrile/water at a specific ratio.
- Prepare standard solutions of reference compounds with a range of known LogP values that bracket the expected LogP of AMBROX® DL.
- Prepare a solution of AMBROX® DL in the mobile phase.
- Inject the standard solutions and the sample solution into the HPLC system.
- Record the retention times for all substances.
- Calculate the capacity factor (k) for each substance.
- Plot a graph of $\log(k)$ versus the known LogP values of the standard compounds.

- From the calibration curve and the $\log(k)$ of AMBROX® DL, determine its LogP value.

Stability Testing (Adapted from OECD Guideline 113)

Stability testing evaluates the chemical's integrity under various conditions over time. An accelerated storage test is a common approach.

Principle: The substance is stored at an elevated temperature for a defined period to simulate long-term storage at ambient temperature. The substance is analyzed before and after storage to assess any degradation.

Apparatus:

- Temperature-controlled oven.
- Glass containers with airtight seals.
- Analytical instrument for purity assessment (e.g., GC-FID).

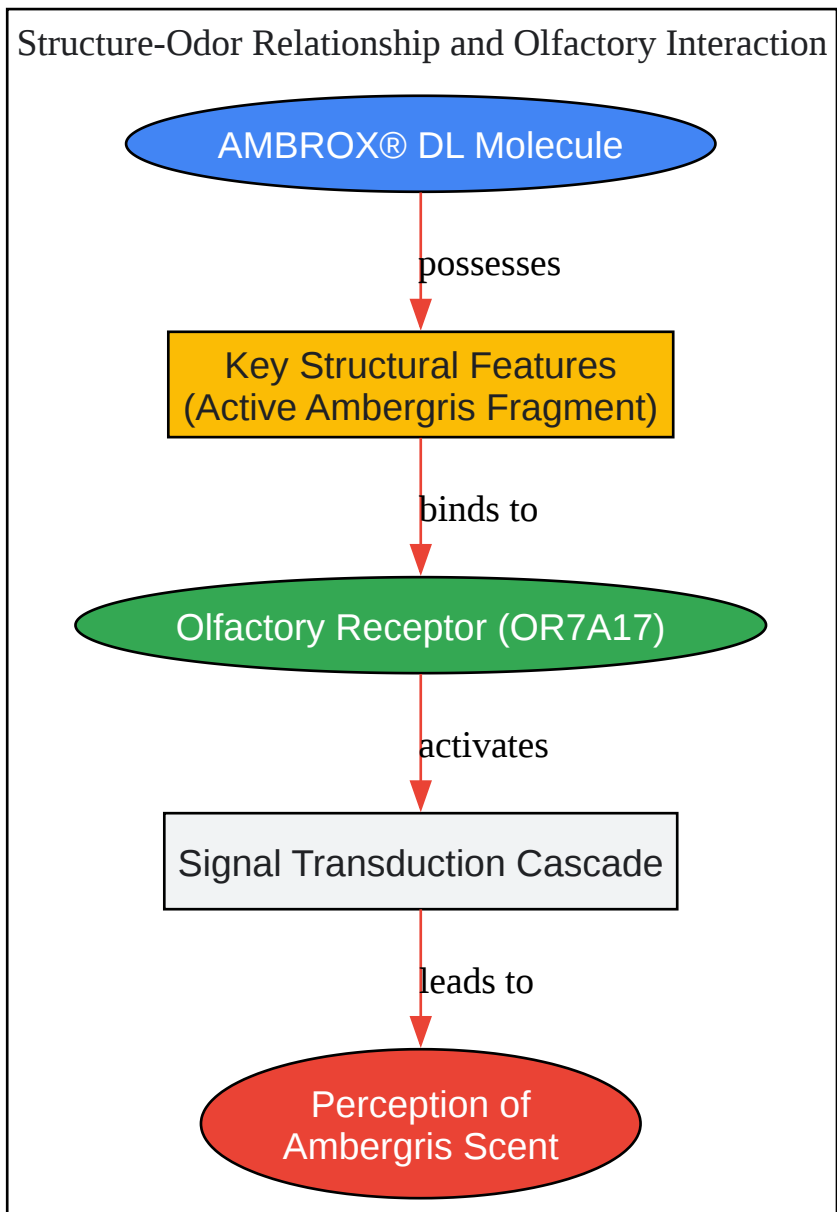
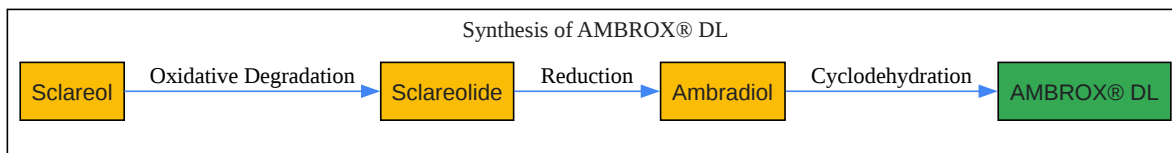
Procedure:

- Determine the initial purity of the AMBROX® DL sample using a validated analytical method (e.g., GC-FID).
- Place a known quantity of the sample in a sealed glass container.
- Store the container in an oven at a constant elevated temperature (e.g., 54-55°C) for a specified duration (e.g., 14 days).[\[12\]](#)
- After the storage period, allow the sample to cool to room temperature.
- Re-analyze the sample using the same analytical method to determine its purity.
- The stability is assessed by comparing the initial and final purity. A decrease of more than 5% may indicate instability under the test conditions.[\[4\]](#)

Synthesis Workflow and Structure-Odor Relationship

Synthesis of AMBROX® DL

The commercial synthesis of AMBROX® DL is a multi-step process that often starts from sclareol, a diterpene extracted from clary sage. The general workflow involves three main stages: oxidative degradation, reduction, and cyclodehydration.



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